molecular formula C22H18ClFN4O2 B11022591 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11022591
M. Wt: 424.9 g/mol
InChI Key: KBKADUJATPDGSJ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a pyridazine ring fused with a chlorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. For instance, reacting 4-chlorobenzoyl chloride with hydrazine hydrate yields 3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine.

    Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from aniline derivatives

    Coupling Reaction: The final step involves coupling the pyridazine and indole derivatives through an acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, potentially converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents for introducing nitro groups.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives of the pyridazine ring.

    Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a pharmacophore. The presence of both pyridazine and indole rings suggests it could interact with multiple biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on the specific modifications made to the core structure.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the pyridazine ring may inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-1-yl)ethyl]acetamide: Lacks the fluorine atom on the indole ring.

    2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of both a chlorophenyl group and a fluorinated indole ring makes 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide unique. These functional groups can enhance its binding affinity and specificity towards biological targets, potentially leading to more effective therapeutic agents.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications

Properties

Molecular Formula

C22H18ClFN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H18ClFN4O2/c23-17-4-1-15(2-5-17)19-7-8-22(30)28(26-19)14-21(29)25-10-12-27-11-9-16-3-6-18(24)13-20(16)27/h1-9,11,13H,10,12,14H2,(H,25,29)

InChI Key

KBKADUJATPDGSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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